molecular formula C15H17ClN2O2 B2832436 2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclopentyl)acetamide CAS No. 850351-79-0

2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclopentyl)acetamide

Cat. No.: B2832436
CAS No.: 850351-79-0
M. Wt: 292.76
InChI Key: BFMMDZZYKKVNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-2-methylphenoxy)-N-(1-cyanocyclopentyl)acetamide is a synthetic acetamide derivative characterized by a phenoxy backbone substituted with chlorine and methyl groups at the 4- and 2-positions, respectively. The acetamide nitrogen is functionalized with a 1-cyanocyclopentyl group. The cyanocyclopentyl moiety may enhance metabolic stability compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-11-8-12(16)4-5-13(11)20-9-14(19)18-15(10-17)6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMMDZZYKKVNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chl

Biological Activity

2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclopentyl)acetamide is a synthetic compound with potential therapeutic applications. Its unique chemical structure suggests various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound's molecular formula is C17H19ClN2O3C_{17}H_{19}ClN_{2}O_{3}, with a molecular weight of approximately 334.80 g/mol. The structure features a chloro-substituted aromatic ring, a cyanocyclopentyl group, and an acetamide moiety, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory agent, analgesic, and in cancer therapy.

1. Anti-inflammatory Properties

Research indicates that compounds similar to 2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclopentyl)acetamide exhibit significant anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

  • Case Study : In vitro studies demonstrated that analogs of this compound reduced the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, suggesting a mechanism for its anti-inflammatory action.

2. Analgesic Activity

The analgesic properties of this compound have been explored through pain models in rodents.

  • Research Findings : A study reported that administration of the compound resulted in a significant reduction in pain response in both thermal and mechanical pain tests. The analgesic effect was comparable to that of known NSAIDs, indicating its potential utility in pain management.

3. Anticancer Potential

Preliminary investigations into the anticancer properties of 2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclopentyl)acetamide have shown promise.

  • Mechanism of Action : It appears to induce apoptosis in cancer cells via the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1.
  • In Vivo Studies : In xenograft models, treatment with the compound resulted in tumor size reduction, suggesting its potential as a chemotherapeutic agent.

Pharmacokinetics

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound:

ParameterValue
SolubilityModerate
BioavailabilityTo be determined
MetabolismHepatic metabolism
Half-lifeTo be determined

Safety and Toxicity

Toxicological assessments are essential for any new therapeutic agent. Initial studies indicate that while the compound exhibits biological activity, it also has associated toxicity at higher doses.

  • Toxicity Profile : The compound has been classified under acute toxicity category 4 for oral exposure, indicating moderate toxicity levels. Further studies are required to establish a comprehensive safety profile.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Trends

Phenoxy Substitutions: Chlorine and Methyl Groups: The 4-Cl and 2-Me substitutions on the phenoxy ring (as in Ani9 and WH7) are critical for TMEM16A inhibition and auxin-like activity, respectively. Shifting substituents (e.g., 3,5-diMe in Compound 602) alters receptor specificity .

Acetamide Nitrogen Modifications: Cyanocyclopentyl Group: This substituent (as in the title compound) may improve metabolic stability compared to simpler alkyl groups (e.g., alachlor’s methoxymethyl) due to steric hindrance and reduced susceptibility to enzymatic degradation . Heterocyclic Substituents: Triazolyl (WH7) or pyridinyl (Compound 602) groups confer auxin-like activity, suggesting hydrogen-bonding interactions with plant hormone receptors .

Backbone Flexibility: Compounds with rigid aromatic systems (e.g., Ani9’s benzylideneamino group) exhibit targeted ion channel inhibition, while flexible chains (e.g., alachlor) favor herbicide activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclopentyl)acetamide?

  • Answer : Synthesis typically involves multi-step reactions, such as substitution, reduction, and condensation. For example, analogous acetamide derivatives are synthesized via substitution of halogenated intermediates under alkaline conditions, followed by reduction (e.g., iron powder in acidic media) and condensation with cyanoacetic acid using coupling agents . Optimization of reaction conditions (temperature, solvent, catalyst) is critical for yield improvement.

Q. How can structural integrity and purity be confirmed for this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Infrared (IR) spectroscopy are essential for functional group verification. X-ray crystallography (as demonstrated for structurally related compounds) provides definitive confirmation of molecular geometry and crystal packing . High-performance liquid chromatography (HPLC) or mass spectrometry (MS) ensures purity (>95%) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Answer : Initial screens include antimicrobial susceptibility testing (e.g., MIC against E. coli or S. aureus), cytotoxicity assays (MTT or resazurin-based), and enzyme inhibition studies (e.g., kinase or protease targets). For example, related chlorophenoxy acetamides show activity in biochemical assays measuring enzymatic activity modulation .

Advanced Research Questions

Q. What experimental strategies elucidate the mechanism of action of this compound?

  • Answer : Mechanistic studies involve:

  • Biochemical assays : Measure dose-dependent inhibition/activation of target enzymes (e.g., IC₅₀ determination) .
  • Cellular models : Use gene knockout or siRNA silencing to validate target specificity.
  • Molecular docking : Predict binding interactions with receptors/enzymes using computational tools (e.g., AutoDock) .
  • Kinetic studies : Analyze time-dependent effects on enzyme activity (e.g., Lineweaver-Burk plots for inhibition type) .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Answer : SAR requires systematic variation of substituents (e.g., halogen position, cyclopentyl modifications) and comparative bioactivity testing. For instance:

  • Replace the 4-chloro group with other halogens (F, Br) to assess electronic effects.
  • Modify the cyanocyclopentyl moiety to evaluate steric impacts.
  • Use quantitative SAR (QSAR) models to correlate structural descriptors (logP, polar surface area) with activity data .

Q. How should researchers address discrepancies in bioactivity data across experimental replicates?

  • Answer : Contradictions may arise from batch-to-batch purity variations, assay conditions (pH, temperature), or cell line heterogeneity. Mitigation strategies include:

  • Re-synthesize and re-test compounds under standardized protocols.
  • Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts).
  • Statistical analysis (e.g., ANOVA) to identify outliers and ensure reproducibility .

Methodological Considerations

Q. What techniques assess physicochemical stability under varying conditions?

  • Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Solubility is tested in buffers (pH 1.2–7.4) and simulated biological fluids. Photostability under UV light evaluates decomposition pathways .

Q. Which databases or tools provide reliable structural and bioactivity data for this compound?

  • Answer : PubChem and EPA DSSTox offer validated chemical identifiers (InChIKey, SMILES) and toxicity profiles . For crystallographic data, the Cambridge Structural Database (CSD) includes bond lengths/angles from related acetamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.